Saxagliptin-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saxagliptin-13C3 is a labeled compound of saxagliptin, which is an oral hypoglycemic drug used in the treatment of type 2 diabetes mellitus. Saxagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the levels of incretin hormones in the body, thereby enhancing insulin secretion and lowering blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves several steps, starting from the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of saxagliptin often employs large-scale chemical reactors and advanced purification techniques such as crystallization and chromatography. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
Saxagliptin undergoes various chemical reactions, including:
Oxidation: Saxagliptin can be oxidized to form its major active metabolite, 5-hydroxy saxagliptin.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Saxagliptin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products
The major products formed from these reactions include 5-hydroxy saxagliptin and other derivatives that retain the core structure of the parent compound .
科学的研究の応用
Saxagliptin-13C3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some key applications include:
作用機序
Saxagliptin-13C3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these hormones, saxagliptin enhances insulin secretion, reduces glucagon release, and ultimately lowers blood glucose levels .
類似化合物との比較
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: Also a DPP-4 inhibitor, used in the treatment of type 2 diabetes.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to saxagliptin.
Uniqueness
Saxagliptin-13C3 is unique due to its specific labeling with carbon-13, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification of the compound in biological systems .
特性
分子式 |
C18H25N3O2 |
---|---|
分子量 |
318.39 g/mol |
IUPAC名 |
(1S,3S,5S)-2-[2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15?,17?,18?/m1/s1/i3+1,15+1,16+1 |
InChIキー |
QGJUIPDUBHWZPV-VQGXPLCCSA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)[13CH]([13C](=O)N4[C@@H](C[C@H]5[C@@H]4[13CH2]5)C#N)N |
正規SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。